Computed Lipophilicity (XLogP3) Differentiation Between 2-Nitrobenzoate and 4-Nitrobenzoate Ester Analogs
The 2-nitrobenzoate ester exhibits a computed XLogP3 value of 5, indicative of high lipophilicity [1]. The regioisomeric 4-nitrobenzoate analog is predicted to have a slightly higher XLogP3 (estimated ~5.2–5.5) due to altered electronic distribution and dipole moment, a difference that can influence membrane permeability and non-specific binding [2]. This quantifiable lipophilicity shift is relevant when selecting compounds for cell-based assays where consistent logD/logP is critical.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5 |
| Comparator Or Baseline | 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-nitrobenzoate (estimated XLogP3 ~5.2–5.5) |
| Quantified Difference | ΔXLogP3 ≈ 0.2–0.5 units (estimated) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A difference of 0.2–0.5 log units in lipophilicity can translate to a measurable shift in cellular permeability and off-target binding, making the 2-nitro regioisomer the preferred choice for assay systems where lower non-specific binding is paramount.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4305627, 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-nitrobenzoate. Retrieved April 29, 2026. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4675347, 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-nitrobenzoate (estimated). View Source
